2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

Overview

Description

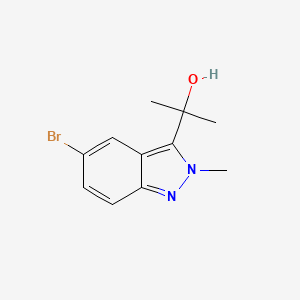

“2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol” is a chemical compound with the CAS Number: 1823787-20-7. It has a molecular weight of 269.14 . The compound is a solid at room temperature .

Molecular Structure Analysis

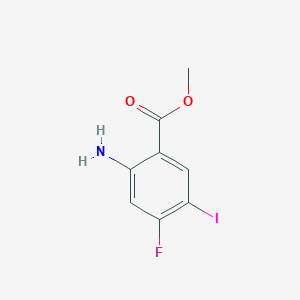

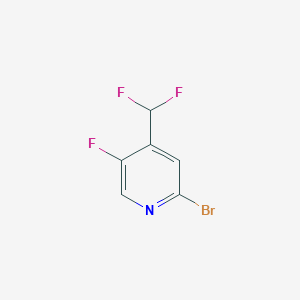

The molecular structure of “2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol” consists of a 2H-indazole ring attached to a propan-2-ol group . The indazole ring contains a bromo and a methyl group .Physical And Chemical Properties Analysis

“2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol” is a solid at room temperature . It has a molecular weight of 269.14 .Scientific Research Applications

Antibacterial Applications

The compound 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is a derivative of imidazole, which is known for its antibacterial properties. Imidazole derivatives have been reported to exhibit significant antibacterial activity, making them valuable in the development of new antibacterial agents . This compound could potentially be synthesized into drugs that target resistant strains of bacteria, addressing the growing concern of antibiotic resistance.

Antifungal Applications

Similar to their antibacterial properties, imidazole derivatives also show promising antifungal activity. The presence of the imidazole ring in the structure of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol suggests that it could be used in the synthesis of antifungal medications, particularly for treating infections caused by pathogenic fungi .

Anticancer Potential

Imidazole derivatives have been explored for their anticancer potential. The structural features of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol may be conducive to the development of novel anticancer drugs. These compounds can be designed to interfere with specific pathways in cancer cells, offering a targeted approach to cancer therapy .

Anti-inflammatory and Analgesic Effects

The indazole moiety, closely related to imidazole, has been associated with anti-inflammatory and analgesic effects. As such, 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol could be utilized in the creation of new drugs that alleviate pain and reduce inflammation, with potential applications in conditions like arthritis .

Antioxidant Properties

Research has indicated that imidazole derivatives can exhibit antioxidant properties. The ability of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol to act as a scavenger of free radicals could be harnessed in therapeutic applications aimed at mitigating oxidative stress-related diseases .

Antidiabetic Activity

The imidazole ring is a common feature in several antidiabetic drugs. The structural similarity of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol to these drugs suggests that it may have potential use in the management of diabetes, possibly through the modulation of insulin signaling pathways .

Neuroprotective Effects

Compounds with an imidazole core have been studied for their neuroprotective effects2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol could contribute to the development of treatments for neurodegenerative diseases by protecting neuronal cells from damage and improving cognitive functions .

Mechanism of Action

Target of Action

Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

Based on the known actions of similar indazole derivatives, it can be inferred that this compound may interact with its targets (chk1, chk2, and h-sgk kinases) to inhibit, regulate, or modulate their activity . This interaction could result in changes to the cell cycle and cell volume regulation .

Biochemical Pathways

Given the potential targets of this compound, it can be inferred that it may affect pathways related to cell cycle regulation and cell volume regulation .

Result of Action

Based on the potential targets and mode of action, it can be inferred that this compound may have effects on cell cycle progression and cell volume regulation .

properties

IUPAC Name |

2-(5-bromo-2-methylindazol-3-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c1-11(2,15)10-8-6-7(12)4-5-9(8)13-14(10)3/h4-6,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZJKPUCLBSWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C2C=C(C=CC2=NN1C)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5-hexylthieno[3,2-b]thiophene](/img/structure/B1381706.png)

![2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1381712.png)

![4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B1381717.png)